molecular formula C16H18F2N4O B2546702 4-((1H-吡唑-1-基)甲基)-N-(2,6-二氟苯基)哌啶-1-甲酰胺 CAS No. 1421499-51-5

4-((1H-吡唑-1-基)甲基)-N-(2,6-二氟苯基)哌啶-1-甲酰胺

货号 B2546702
CAS 编号: 1421499-51-5
分子量: 320.344
InChI 键: PBXUHLBQNGXCLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide" is a pyrazole carboxamide derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. These compounds often contain a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, which is known to interact with various biological targets. The specific structure of this compound suggests it may have unique interactions due to the presence of a piperidine ring and a difluorophenyl group .

Synthesis Analysis

The synthesis of related pyrazole carboxamide derivatives typically involves the formation of the pyrazole ring followed by the introduction of various substituents. In one approach, piperidine carboxylic acids are converted to β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones. These intermediates react with N-mono-substituted hydrazines to yield the target pyrazole carboxylates. Further N-alkylation can be performed to introduce additional substituents . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied, with modifications to incorporate the difluorophenyl group.

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is characterized by spectroscopic methods such as IR, 1H NMR, and HRMS. X-ray crystallography provides a definitive structural confirmation, revealing the precise arrangement of atoms within the crystal lattice and the geometry around the pyrazole ring. The presence of substituents like the piperidine ring and difluorophenyl group can influence the overall molecular conformation and, consequently, the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazole carboxamide derivatives can undergo various chemical reactions, depending on the functional groups present. For instance, carboxylic acids can be converted into amides by reacting with amines, as demonstrated in the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide using acid chloride and 2,3-diaminopyridine. The reaction conditions, such as the presence of a base and solvent, can lead to different products, indicating that the reactivity of these compounds can be finely tuned .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like the difluorophenyl moiety can affect the compound's acidity, basicity, and solubility. The piperidine ring can contribute to the compound's basicity and potentially its lipophilicity, which are important factors in determining its pharmacokinetic properties. The exact physical and chemical properties of the compound would require empirical determination through experiments such as solubility tests, pKa measurements, and logP calculations .

科学研究应用

分子相互作用和构象分析

研究表明,类似于4-((1H-吡唑-1-基)甲基)-N-(2,6-二氟苯基)哌啶-1-甲酰胺的类似物在CB1大麻素受体上表现出强效和选择性的拮抗作用。通过使用AM1分子轨道方法进行构象分析,确定了这些化合物的不同构象,有助于了解它们的能量稳定性和与CB1受体的相互作用。这一分析推动了统一的大麻素受体配体药效团模型的发展,为了解受体结合和活性的结构要求提供了见解。采用比较分子场分析(CoMFA)构建了三维定量构效关系(QSAR)模型,增进了对涉及的分子相互作用的理解(J. Shim et al., 2002)。

合成和结构分析

已经探索了合成新型融合杂环化合物,包括类似于4-((1H-吡唑-1-基)甲基)-N-(2,6-二氟苯基)哌啶-1-甲酰胺的衍生物,以了解它们的潜在生物活性。通过合成和分析取代的吡唑并[4,3-c]吡啶-3-醇,研究人员为这些化合物的结构和功能特性做出了贡献,可能导致新治疗剂的开发(P. Karthikeyan et al., 2014)。

极化激酶抑制

已经研究了与4-((1H-吡唑-1-基)甲基)-N-(2,6-二氟苯基)哌啶-1-甲酰胺结构相关的化合物作为极化激酶抑制剂的潜力,突显了它们在癌症治疗中的潜在应用。通过抑制极化激酶A,这些化合物可能提供一种新的治疗癌症的方法,展示了这一化学类别的多样化治疗潜力(ロバート ヘンリー,ジェームズ,2006)。

结核分枝杆菌GyrB抑制剂

设计并合成了与4-((1H-吡唑-1-基)甲基)-N-(2,6-二氟苯基)哌啶-1-甲酰胺结构框架相关的噻唑-氨基哌啶杂合物类似物作为新型结核分枝杆菌GyrB抑制剂。这些化合物表现出显著的抗结核活性,表明它们在开发新的结核病治疗方法中具有潜力(V. U. Jeankumar et al., 2013)。

属性

IUPAC Name

N-(2,6-difluorophenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O/c17-13-3-1-4-14(18)15(13)20-16(23)21-9-5-12(6-10-21)11-22-8-2-7-19-22/h1-4,7-8,12H,5-6,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXUHLBQNGXCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。